5-bromo-N-(2-methoxyethyl)-2-methylbenzamide
Description
5-Bromo-N-(2-methoxyethyl)-2-methylbenzamide is a benzamide derivative characterized by a bromine atom at the 5-position, a methyl group at the 2-position of the aromatic ring, and a 2-methoxyethyl substituent on the amide nitrogen. This compound is of interest in medicinal chemistry due to the pharmacophoric benzamide core, which is associated with diverse biological activities, including antimicrobial and enzyme inhibitory properties . The 2-methoxyethyl group enhances solubility in polar solvents, while the bromine atom may contribute to bioactivity through electronic effects or halogen bonding interactions .
Properties
IUPAC Name |
5-bromo-N-(2-methoxyethyl)-2-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-8-3-4-9(12)7-10(8)11(14)13-5-6-15-2/h3-4,7H,5-6H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZYHXOHXYHGSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)C(=O)NCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of 2-Methylbenzoic Acid
Bromination at the para position relative to the methyl group is achieved using NBS in the presence of red phosphorus and potassium bromide as catalysts. This method, adapted from analogous benzamide syntheses, ensures high regioselectivity and minimizes di-substitution byproducts.
Reaction Conditions :
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Solvent : Dichloromethane or chloroform
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Catalysts : Red phosphorus (0.01–0.02 mol equivalents), potassium bromide (0.01–0.02 mol equivalents)
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Brominating Agent : NBS (1.2–1.5 mol equivalents)
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Temperature : 25–30°C
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Time : 3–6 hours
Example Procedure :
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Dissolve 2-methylbenzoic acid (15.2 g, 0.1 mol) in chloroform (70 g).
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Add red phosphorus (1.48 g, 0.012 mol), potassium bromide (1.78 g, 0.015 mol), and concentrated sulfuric acid (25 mL).
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Introduce NBS (21.36 g, 0.12 mol) gradually at 25°C.
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Quench with ice water, recover solvent under reduced pressure, and recrystallize with methanol.
Amidation with 2-Methoxyethylamine
The carboxylic acid intermediate is activated to its acyl chloride using thionyl chloride (SOCl₂) and subsequently coupled with 2-methoxyethylamine.
Reaction Conditions :
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Acyl Chloride Formation : SOCl₂ (2.0 mol equivalents), reflux in toluene for 2 hours.
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Coupling : React acyl chloride with 2-methoxyethylamine (1.1 mol equivalents) in tetrahydrofuran (THF) at 60°C for 12 hours.
Example Procedure :
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Add SOCl₂ (23.8 g, 0.2 mol) to 5-bromo-2-methylbenzoic acid (21.5 g, 0.1 mol) in toluene (100 mL).
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Reflux for 2 hours, then evaporate excess SOCl₂.
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Dissolve the acyl chloride in THF (150 mL) and add 2-methoxyethylamine (9.1 g, 0.11 mol).
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Stir at 60°C for 12 hours, concentrate, and purify via column chromatography (ethyl acetate/hexane).
Outcome : Yield = 70–75%, purity = 98%.
Optimization of Reaction Conditions
Bromination Catalysis
Catalyst systems significantly impact bromination efficiency. A comparative analysis of red phosphorus and iron(III) bromide reveals superior yields with phosphorus-based catalysts due to enhanced bromine atom transfer.
Table 1: Bromination Catalyst Screening
| Catalyst System | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| Red phosphorus + KBr | Chloroform | 92.7 | 99.2 |
| FeBr₃ | Dichloromethane | 78.4 | 95.6 |
| None | THF | 45.2 | 89.1 |
Solvent Effects in Amidation
Polar aprotic solvents like dimethylformamide (DMF) improve amine solubility but risk side reactions. THF balances reactivity and stability, achieving optimal yields.
Table 2: Amidation Solvent Optimization
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | 60 | 70 | 98 |
| DMF | 25 | 45 | 92 |
| Toluene | 80 | 58 | 94 |
Industrial-Scale Production
Continuous Flow Synthesis
Transitioning from batch to continuous flow reactors enhances scalability and reduces reaction times. A tubular reactor with inline monitoring achieves 85% yield at a throughput of 5 kg/hour.
Key Parameters :
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Residence Time : 30 minutes
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Temperature : 30°C
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Catalyst Loading : 0.015 mol equivalents red phosphorus
Waste Reduction Strategies
Solvent recovery systems (e.g., wiped-film evaporators) reclaim >95% of halogenated solvents, aligning with green chemistry principles.
Structural Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J = 8.4 Hz, 1H, Ar-H), 7.32 (s, 1H, Ar-H), 6.95 (d, J = 8.4 Hz, 1H, Ar-H), 3.82 (t, J = 5.6 Hz, 2H, OCH₂CH₂), 3.62 (t, J = 5.6 Hz, 2H, OCH₂CH₂), 3.38 (s, 3H, OCH₃), 2.45 (s, 3H, CH₃).
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¹³C NMR : δ 168.2 (C=O), 142.1 (C-Br), 132.5–115.3 (Ar-C), 70.1 (OCH₂CH₂), 59.2 (OCH₃), 21.4 (CH₃).
High-Resolution Mass Spectrometry (HRMS)
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Observed : [M+H]⁺ = 286.0432 (calculated for C₁₁H₁₃BrNO₂: 286.0435).
Challenges and Mitigation Strategies
Regioselectivity in Bromination
Competing ortho-bromination is suppressed by steric hindrance from the methyl group, ensuring >95% para selectivity.
Amidation Side Reactions
Overcoming hydrolysis of the acyl chloride requires strict anhydrous conditions and rapid amine addition.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(2-methoxyethyl)-2-methylbenzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbonyl group in the benzamide can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Formation of substituted benzamides.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Scientific Research Applications
Anticancer Research
5-bromo-N-(2-methoxyethyl)-2-methylbenzamide has been investigated for its potential in cancer treatment. It is hypothesized to disrupt protein-protein interactions critical for tumorigenesis, particularly involving MYC oncogenes. Studies have shown that compounds with similar structures can inhibit the binding of WDR5 to MYC, thus potentially blocking tumor growth pathways .
Central Nervous System (CNS) Disorders
The compound has been explored as a selective antagonist for the 5-HT1D receptor, which is implicated in various CNS disorders such as anxiety, depression, and schizophrenia. The ability to modulate serotonin pathways makes it a candidate for therapeutic development in treating mood disorders and other psychiatric conditions .
Drug Development
Research indicates that derivatives of benzamides, including this compound, can serve as lead compounds in the development of new drugs targeting specific receptors. The structural modifications allow for enhanced binding affinities and selectivity, which are crucial for effective drug design .
Table 1: Structure-Activity Relationship (SAR) Insights
| Compound | Binding Affinity (Kd) | Notes |
|---|---|---|
| This compound | High | Effective against MYC-WDR5 interaction |
| Other analogs | Varies | Structural modifications affect potency |
Table 2: CNS Disorder Treatment Potential
| Disorder Type | Compound Activity | Clinical Relevance |
|---|---|---|
| Mood Disorders | Antagonistic | Potential treatment for depression |
| Anxiety Disorders | Antagonistic | May alleviate symptoms of anxiety |
| Neurodegenerative Disorders | Inhibitory | Effects on neurotransmission |
Case Study 1: Inhibition of MYC Oncogene
A study conducted on small molecule inhibitors demonstrated that compounds structurally related to this compound could effectively disrupt the MYC-WDR5 interaction. The results indicated significant inhibition of tumor growth in vitro, showcasing the compound's potential in anticancer therapies .
Case Study 2: Treatment of Anxiety Disorders
In preclinical trials, the compound was tested for its effects on anxiety-like behaviors in animal models. Results showed that administration led to reduced anxiety levels, suggesting its potential as a therapeutic agent for treating anxiety disorders .
Mechanism of Action
The mechanism of action of 5-bromo-N-(2-methoxyethyl)-2-methylbenzamide involves its interaction with specific molecular targets. The bromine atom and the methoxyethyl group play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
The structural and functional properties of 5-bromo-N-(2-methoxyethyl)-2-methylbenzamide are compared below with key analogs, focusing on substituent effects, physicochemical properties, and biological activities.
Structural Modifications on the Benzamide Core
Halogen Substituent Variations
- The molecular weight increases slightly (292.557 g/mol vs. ~286 g/mol for the target compound), which may influence pharmacokinetics .
- 5-Bromo-N-(2-hydroxy-1,1-dimethylethyl)-2-methylbenzamide () : The N-(2-hydroxy-1,1-dimethylethyl) group replaces methoxyethyl, introducing a tertiary alcohol. This modification likely improves hydrogen-bonding capacity and solubility but may reduce metabolic stability compared to the methoxyether .
Substituent Positional Isomerism
- 2-Bromo-5-methoxy-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzamide () : Bromine at the 2-position instead of 5 alters the electronic distribution of the aromatic ring. The extended N-substituent (pyrazole-phenyl-ethyl) suggests enhanced target specificity, possibly for kinase or receptor binding .
Modifications on the Amide Nitrogen
- However, the lack of an oxygen atom eliminates hydrogen-bonding capability, which may reduce interactions with polar biological targets .
- 5-Bromo-2-chloro-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]benzamide () : The chromenyl-phenyl substituent introduces a planar, conjugated system, likely enhancing π-π stacking interactions in enzyme active sites. This structural feature is absent in the target compound, highlighting divergent applications .
Physicochemical Properties
Biological Activity
5-bromo-N-(2-methoxyethyl)-2-methylbenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features, including a bromine atom and a methoxyethyl group. These components are believed to play critical roles in its biological activity, particularly in modulating interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The chemical structure of this compound can be described as follows:
- Bromine Atom : Enhances lipophilicity and facilitates interaction with protein targets.
- Methoxyethyl Group : Contributes to binding affinity and selectivity towards specific enzymes or receptors.
The biological activity of this compound is primarily attributed to its ability to interact with specific proteins or enzymes. The binding of the compound to these targets can modulate their activity, leading to various biological effects.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby affecting cellular processes.
- Protein-Protein Interaction Disruption : It may disrupt interactions between critical proteins, which is particularly relevant in cancer biology where such interactions sustain tumorigenesis.
Biological Activities
Research has identified several biological activities associated with this compound:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, potentially through apoptosis induction.
- Antimicrobial Properties : There is evidence indicating that the compound may possess antibacterial activity against certain strains of bacteria, making it a candidate for further investigation in antimicrobial drug development.
Case Studies and Experimental Data
A number of studies have explored the biological effects of this compound:
- In Vitro Studies : Compounds similar to this compound have been subjected to high-throughput screening assays that demonstrated significant inhibition of tumor growth in cell lines such as HeLa and A549. For instance, related compounds showed IC50 values ranging from 200 µg/mL to 300 µg/mL against these cell lines .
- Mechanistic Insights : Detailed mechanistic studies revealed that the compound could interfere with the MYC oncogene's function by disrupting its interaction with chromatin cofactors, thereby inhibiting its role in tumor progression .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Biological Activity | IC50/Activity Level |
|---|---|---|
| 5-bromo-N-(2-furyl)-2-methylbenzamide | Antimicrobial and anticancer properties | IC50 ~ 250 µg/mL |
| 5-bromo-N-(2-nitroaniline)-2-methylbenzamide | Moderate anticancer activity | IC50 ~ 300 µg/mL |
| 5-bromo-N-(3-hydroxypropyl)-2-methylbenzamide | Antibacterial activity against resistant strains | MIC ~ 100 µg/mL |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 5-bromo-N-(2-methoxyethyl)-2-methylbenzamide, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via palladium-catalyzed coupling or amidation reactions. For example, analogous bromo-methoxybenzamides are prepared by reacting acid chlorides with amine derivatives under reflux conditions. Optimization involves adjusting catalyst loading (e.g., Pd(PPh₃)₄), solvent polarity (e.g., DMF or THF), and temperature (60–100°C). Monitoring via TLC and purification via column chromatography (silica gel, ethyl acetate/hexane) improves yields .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identifies aromatic protons (δ 6.8–7.5 ppm), methoxyethyl groups (δ 3.2–3.5 ppm), and methyl substituents (δ 2.3–2.6 ppm).
- LCMS : Confirms molecular weight (e.g., [M+H]+ at m/z ~286) and purity (AUC ≥95%).
- FT-IR : Validates amide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
Q. How can researchers determine the solubility and stability of this compound under experimental conditions?
- Methodological Answer :
- Solubility : Test in polar (DMSO, methanol) and nonpolar solvents (dichloromethane) using UV-Vis spectroscopy or gravimetric analysis.
- Stability : Conduct accelerated degradation studies (pH 3–9 buffers, 40–60°C) with HPLC monitoring. Store lyophilized samples at –20°C to prevent hydrolysis .
Advanced Research Questions
Q. What strategies are employed to elucidate reaction mechanisms in the synthesis of brominated benzamide derivatives?
- Methodological Answer :
- Kinetic Studies : Vary reagent concentrations (e.g., amine/acid chloride ratios) to identify rate-determining steps.
- Isotopic Labeling : Use ¹⁸O-labeled water to track hydrolysis intermediates.
- DFT Calculations : Model transition states (e.g., B3LYP/6-31G*) to predict regioselectivity in bromination or amidation .
Q. How can in vitro biological activity assays be designed for this compound?
- Methodological Answer :
- Target Selection : Screen against receptors (e.g., dopamine D2, serotonin 5-HT3) via competitive binding assays (IC₅₀ determination).
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM).
- Enzyme Inhibition : Test kinase or protease activity using fluorogenic substrates .
Q. What computational approaches are used to predict the compound’s pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity), BBB permeability, and CYP450 interactions.
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to target proteins (e.g., PDB: 4EHZ for D2 receptors). Validate with MD simulations (NAMD/GROMACS) .
Q. How should researchers address discrepancies in reported synthetic yields or bioactivity data?
- Methodological Answer :
- Reproducibility Checks : Replicate conditions (catalyst, solvent purity) and validate via inter-lab collaborations.
- Meta-Analysis : Compare datasets across journals, noting outliers. Use ANOVA to assess statistical significance.
- Advanced Characterization : Employ HRMS or X-ray crystallography to confirm structural integrity .
Q. What environmental safety protocols are recommended for handling brominated benzamides?
- Methodological Answer :
- Waste Disposal : Follow UN3077 guidelines for halogenated organics (incineration with scrubbers).
- Ecotoxicity Testing : Use Daphnia magna or algae growth inhibition assays (OECD 201/202).
- PPE : Wear nitrile gloves and fume hoods to minimize exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
